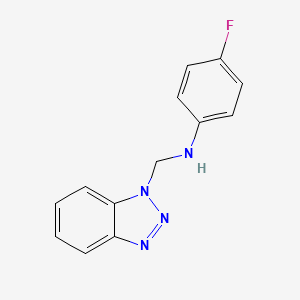
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-fluoroaniline (N-BTFA) is a heterocyclic compound that has been used for a variety of scientific research applications. It has been used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a fluorescent probe. N-BTFA has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
科学的研究の応用
Fluorogenic Labeling Reagent for Neurotransmitters
- 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) has been used as a fluorogenic labeling reagent in the analysis of amino acid neurotransmitters. It enables high-speed online microdialysis-capillary electrophoresis assays. This compound allows more common lasers to be used for excitation and facilitates efficient separation of amino acids such as glutamate and GABA (Klinker & Bowser, 2007).
Imaging Probes for Alzheimer's Disease
- Radiofluoro-pegylated phenylbenzoxazole derivatives have been synthesized and evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These derivatives displayed high affinity for Aβ(1-42) aggregates and are promising for PET imaging (Cui et al., 2012).
Antitumor Properties of Fluorinated Benzothiazoles
- A series of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles showed potent cytotoxicity in vitro against certain human breast cell lines. These compounds are under consideration for pharmaceutical development due to their antitumor specificity (Hutchinson et al., 2001).
Fluorochrome for Sensing Picric Acid
- A novel fluorochrome combining quinoline and benzimidazole has been developed for highly sensitive and selective sensing of picric acid. This compound demonstrates rapid response and good environmental compatibility, making it useful for real water sample analysis (Jiang et al., 2019).
Polymerisation Catalysts
- Compounds like N-(1H-benzimidazol-2-ylmethyl)aniline and its derivatives have been used to form complexes with ZnII and CuII carboxylates. These complexes catalyze the ring-opening polymerization of ϵ-caprolactone, following a coordination–insertion pathway (Attandoh et al., 2014).
Novel Antipsychotic Agents
- A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were found to have an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. These compounds represent a new class of potential antipsychotic agents (Wise et al., 1987).
Fluorogenic Chemosensors
- Anthracene- and pyrene-bearing imidazoles have been designed as efficient chemosensors for Al3+ ion detection. These probes demonstrated high selectivity and sensitivity, proving useful for imaging intracellular Al3+ ions in living cells (Shree et al., 2019).
Peptide Synthesis
- 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) has been used as a coupling reagent in solid phase peptide synthesis. It is effective in forming active esters suitable for couplings in mixed aqueous/organic media (Knorr et al., 1989).
Biotransformation of Benzotriazoles
- The biodegradation of benzotriazoles like 1H-benzotriazole in activated sludge was studied. Major transformation products identified include 4- and 5-hydroxy-1H-benzotriazole, indicating a range of biological degradation mechanisms (Huntscha et al., 2014).
Synthesis of Methylenebisanilines
- Methylenebisanilines and methylenebis(N,N-dialkylaniline)s were synthesized using 1-hydroxymethylbenzotriazole. This method allows for the efficient preparation of both symmetrical and unsymmetrical members of these compounds (Katritzky et al., 1990).
特性
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4/c14-10-5-7-11(8-6-10)15-9-18-13-4-2-1-3-12(13)16-17-18/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTJSEXNEQUVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-fluoropyridin-4-yl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2916359.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2916360.png)
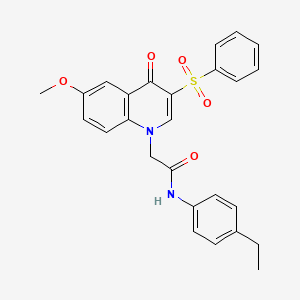
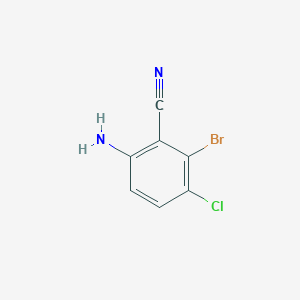
![methyl 3-carbamoyl-2-(4-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2916365.png)
![5-bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2916366.png)
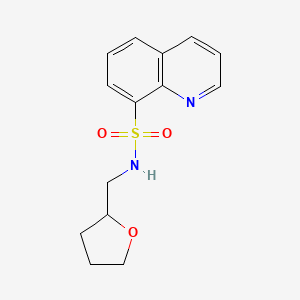
![7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2916371.png)
![N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916372.png)
![(3As,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2916373.png)
![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2916374.png)

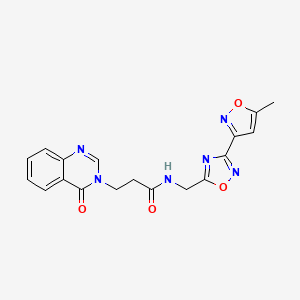
![(3E)-3-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2916381.png)